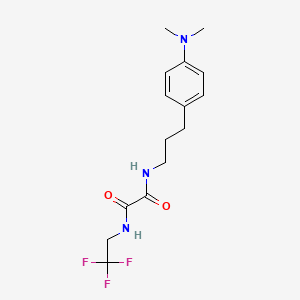

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TFA-DAPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanism of Formation and Destruction of Nitrosamines in Water

This review presents an overview of the current knowledge regarding the mechanism of formation of N-nitrosodimethylamine (NDMA) in water, including the kinetics of reactions of NDMA precursors with disinfectants. It also covers NDMA destruction methods such as biodegradation and oxidation. The findings can contribute to understanding the behavior of similar nitrogen-containing compounds in aquatic environments (Sharma, 2012).

Structural Diversity and Frequency of Nitrogen Heterocycles in Pharmaceuticals

An analysis of U.S. FDA-approved drugs reveals the significant role of nitrogen heterocycles in pharmaceuticals, highlighting common structures and substitution patterns. This review could offer insights into designing new compounds with therapeutic potential, focusing on nitrogen heterocycle chemistry (Vitaku, Smith, & Njardarson, 2014).

Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide

This review summarizes cases of liver damage and possible carcinogenesis due to exposure to N,N-Dimethylformamide (DMF), emphasizing the toxicological profile of nitrogen-containing solvents. The information might be relevant for assessing occupational hazards associated with the synthesis or use of similar compounds (Kim & Kim, 2011).

Nitrosamines and Water

This paper provides an overview of issues related to the presence of nitrosamines like NDMA in water technology, including their formation mechanisms and methods for removal from water. Insights from this research could be applicable in assessing the environmental impact and treatment of water contaminated with similar compounds (Nawrocki & Andrzejewski, 2011).

Plant Betalains: Chemistry and Biochemistry

Betalains, nitrogen-containing pigments found in certain plants, have been studied for their chemosystematic markers and potential health benefits. Understanding the chemistry and biological activity of betalains may provide a foundation for exploring the bioactive potential of related nitrogen-containing compounds (Khan & Giridhar, 2015).

Eigenschaften

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2,2,2-trifluoroethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O2/c1-21(2)12-7-5-11(6-8-12)4-3-9-19-13(22)14(23)20-10-15(16,17)18/h5-8H,3-4,9-10H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJQXINLEPFOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687479.png)

![[6-[[2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methyl cyclohexanecarboxylate](/img/structure/B2687480.png)

![(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2687486.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2687489.png)

![N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B2687491.png)

![3,4-dimethyl-N-[[4-[3-(trifluoromethyl)phenyl]-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687492.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)